molecular formula C15H17NO2S B8379494 4-(2-Naphthylsulfonyl)piperidine

4-(2-Naphthylsulfonyl)piperidine

Cat. No.: B8379494
M. Wt: 275.4 g/mol
InChI Key: VHKVWXNTBIDEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Naphthylsulfonyl)piperidine is a chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound features a piperidine ring, a common feature in pharmacologically active molecules, substituted with a 2-naphthalenesulfonyl group. The naphthalenesulfonyl moiety is a well-established component in the design of enzyme inhibitors, particularly targeting carbonic anhydrases , a family of enzymes implicated in conditions such as glaucoma, epilepsy, and cancer . Similar naphthalene-sulfonyl-piperazine/piperidine derivatives have been extensively investigated as positive allosteric modulators (PAMs) for serotonin (5-HT) receptors like the 5-HT2CR. Such compounds enhance the receptor's response to its natural neurotransmitter and have shown therapeutic promise in preclinical models for treating cocaine use disorder by attenuating relapse vulnerability . Furthermore, the naphthalenesulfonyl group is a classic element in protease inhibitor design, as evidenced by its use in compounds like thrombin inhibitors (e.g., Thromstop) . Researchers value this scaffold for its versatility in synthesizing more complex molecules for structure-activity relationship (SAR) studies, drug discovery programs, and the development of diagnostic tools. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

4-naphthalen-2-ylsulfonylpiperidine

InChI

InChI=1S/C15H17NO2S/c17-19(18,14-7-9-16-10-8-14)15-6-5-12-3-1-2-4-13(12)11-15/h1-6,11,14,16H,7-10H2

InChI Key

VHKVWXNTBIDEEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Foundational & Exploratory

Biological activity of 4-(2-Naphthylsulfonyl)piperidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, medicinal chemistry, and therapeutic potential of 4-(2-Naphthylsulfonyl)piperidine derivatives.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The This compound scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common N-sulfonyl (sulfonamide) counterparts. While often overshadowed by sulfonamide-based 5-HT6 antagonists, the C4-sulfonyl motif—specifically bearing a bulky lipophilic 2-naphthyl group—has emerged as a critical structural element in the design of Matrix Metalloproteinase (MMP) inhibitors and Chemokine Receptor (CCR3) antagonists .

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and molecular mechanisms defining this scaffold, providing a roadmap for researchers optimizing this moiety for osteoarthritis and inflammatory indications.

Chemical Identity & Structural Significance[1][2][3][4][5]

The Core Scaffold

The molecule consists of a piperidine ring substituted at the C4 position with a sulfonyl group (


), which is further attached to a 2-naphthyl  ring.
  • Differentiation: Unlike 1-(arylsulfonyl)piperidines (sulfonamides), the 4-(arylsulfonyl)piperidine is a sulfone . This alters the vector of the aryl group and the electronic properties of the piperidine nitrogen, leaving the nitrogen basic and available for further derivatization (e.g., hydroxamic acid coupling for zinc binding).

  • The 2-Naphthyl Moiety: This group serves as a "lipophilic anchor." In enzyme active sites (like MMPs), it typically occupies the S1' specificity pocket , a deep, hydrophobic channel where the bulk of the naphthalene ring provides superior binding energy compared to a simple phenyl ring via van der Waals interactions and

    
    -stacking.
    

Primary Biological Targets & Mechanisms

Matrix Metalloproteinase (MMP) Inhibition

The most well-documented activity of 4-(arylsulfonyl)piperidine-4-hydroxamic acids is the inhibition of MMPs, particularly MMP-13 (Collagenase 3) and MMP-2/9 (Gelatinases) , which are drivers of cartilage degradation in osteoarthritis.

  • Mechanism:

    • Zinc Binding: The piperidine nitrogen is often derivatized into a hydroxamic acid (

      
      ) or carboxylate, which chelates the catalytic Zinc ion (
      
      
      
      ) in the MMP active site.
    • S1' Pocket Occupation: The 4-(2-naphthylsulfonyl) group acts as the

      
       substituent. The sulfone group positions the naphthyl ring to penetrate deep into the S1' specificity loop.
      
    • Selectivity: The size of the S1' pocket varies among MMPs. The bulky 2-naphthyl group often confers selectivity for MMP-13 over MMP-1 (which has a shallower S1' pocket), reducing side effects like musculoskeletal syndrome.

Secondary Targets: GPCR Modulation
  • CCR3 Antagonism: Derivatives of 4-sulfonylpiperidines have shown efficacy in blocking the CCR3 receptor, a target for allergic inflammation (asthma). The sulfone linker provides the necessary geometric spacing to interact with transmembrane helices.

  • 5-HT6 Receptor: While typically dominated by N-sulfonyl compounds, the C-sulfonyl variants with appropriate basic amine substitutions retain affinity for serotonin receptors, acting as antagonists to modulate cognition.

Experimental Protocols

Synthesis of the this compound Core

Rationale: The formation of the C-S bond at the hindered C4 position requires strong base activation of a protected piperidine precursor.

Protocol: Nucleophilic Substitution via Carbanion

  • Starting Material:

    
    -Boc-ethyl isonipecotate (Protected piperidine-4-carboxylate).
    
  • Reagents: Lithium Diisopropylamide (LDA), 2-Naphthalenesulfonyl fluoride (or disulfide followed by oxidation).

  • Step-by-Step:

    • Activation: Cool a solution of

      
      -Boc-ethyl isonipecotate in dry THF to -78°C under 
      
      
      
      . Add LDA (1.1 eq) dropwise to generate the enolate/carbanion at C4.
    • Sulfonylation: Cannulate a solution of 2-naphthalenesulfonyl fluoride into the reaction mixture. Stir for 1 hour at -78°C, then allow to warm to RT.

    • Quench: Quench with saturated

      
      . Extract with EtOAc.
      
    • Decarboxylation (Optional): If the target is the simple sulfone, hydrolysis of the ester followed by thermal decarboxylation yields the this compound core.

    • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free amine.

In Vitro MMP-13 Inhibition Assay

Rationale: Fluorescent resonance energy transfer (FRET) is the standard for high-throughput screening of protease inhibitors.

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35.
    
  • Procedure:

    • Incubate activated MMP-13 enzyme (1 nM) with the test compound (0.1 nM – 10

      
      M) for 30 mins at 25°C.
      
    • Add fluorogenic substrate (10

      
      M).
      
    • Measure fluorescence kinetics (Ex: 328 nm, Em: 393 nm) for 10 minutes.

    • Analysis: Calculate

      
       by plotting % inhibition vs. log[concentration].
      

Visualizations

Synthesis Pathway (DOT Diagram)

This diagram illustrates the critical C-S bond formation using LDA.

Synthesis Start N-Boc-Ethyl Isonipecotate Step1 Enolate Formation (-78°C, LDA) Start->Step1 Deprotonation Intermed 4-Sulfonyl-4-Ester Intermediate Step1->Intermed Nucleophilic Attack Reagent 2-Naphthylsulfonyl Fluoride Reagent->Intermed Product This compound (Core Scaffold) Intermed->Product Hydrolysis & Decarboxylation

Caption: Synthetic route for the construction of the C4-sulfonylpiperidine core via enolate chemistry.

Mechanism of Action: MMP Inhibition

Mapping the structural features of the molecule to the enzyme active site.

MOA Zn Catalytic Zinc (Zn2+) S1Prime S1' Specificity Pocket (Deep, Hydrophobic) Backbone Enzyme Backbone H-Bonds Warhead Hydroxamate/Carboxylate (N-Terminus) Warhead->Zn Chelation Warhead->Backbone H-Bonding Linker Piperidine Ring (Rigid Spacer) Linker->Warhead Positions Anchor 2-Naphthyl Sulfone (C4-Substituent) Linker->Anchor Positions Anchor->S1Prime Van der Waals / Pi-Stacking

Caption: Molecular interaction map showing how the 2-naphthyl group anchors the inhibitor in the S1' pocket.

Data Summary: Structure-Activity Relationship (SAR)[2][3][5][6]

The following table summarizes hypothetical SAR trends derived from MMP-13 inhibition studies, highlighting the superiority of the 2-naphthyl group over smaller aromatics.

R-Group (Sulfonyl Substituent)

(MMP-13)
Selectivity (MMP-13 vs MMP-1)Mechanistic Insight
Phenyl 120 nMLow (< 10x)Insufficient filling of the S1' pocket.
4-Methoxyphenyl 45 nMModerateElectron donation improves sulfone polarity, but lacks bulk.
1-Naphthyl 15 nMHighSteric clash occasionally observed due to peri-hydrogens.
2-Naphthyl 3 nM Very High (> 100x) Optimal geometric fit for the deep S1' hydrophobic channel.
4-Biphenyl 8 nMHighGood potency, but often poor solubility compared to naphthyl.

References

  • Synthesis and Structure-Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids. Journal of Medicinal Chemistry. (2003). Defines the core synthesis and MMP activity.

  • Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Relationships. Chemical Reviews. (1999). Foundational text on the S1' pocket topology favoring naphthyl groups.

  • Piperidine-based CCR3 Antagonists. Bioorganic & Medicinal Chemistry Letters. (2001). Describes the utility of the scaffold in chemokine receptor modulation.

The Multifaceted Mechanisms of Naphthalenesulfonyl Piperidine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthalenesulfonyl Piperidine Scaffold - A Privileged Structure in Chemical Biology

The naphthalenesulfonyl piperidine core is a versatile pharmacophore that has given rise to a diverse array of biologically active molecules. Its inherent structural features, including a rigid bicyclic aromatic system and a flexible nitrogen-containing heterocycle, allow for multifaceted interactions with a range of biological targets. This guide provides an in-depth exploration of the mechanisms of action of naphthalenesulfonyl piperidine compounds, offering insights for researchers and professionals engaged in drug discovery and development. We will delve into their primary modes of action, from calmodulin antagonism to kinase inhibition, supported by experimental evidence and detailed protocols.

Calmodulin Antagonism: The Archetypal Mechanism of Naphthalenesulfonyl Derivatives

A significant class of naphthalenesulfonyl compounds, exemplified by W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), function as potent calmodulin (CaM) antagonists.[1][2][3] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular Ca2+ sensor, modulating a vast number of cellular processes by activating a multitude of enzymes and proteins.

Molecular Mechanism of Calmodulin Inhibition

The inhibitory action of naphthalenesulfonyl compounds on calmodulin is a result of their direct binding to the Ca2+/CaM complex.[3] This interaction is hydrophobic in nature, with the naphthalene ring system playing a crucial role. Upon binding, these antagonists induce a conformational change in calmodulin, which, while enhancing the binding of Ca2+ to the protein, prevents it from productively interacting with and activating its downstream target enzymes.[3]

This mechanism has been elucidated through various biophysical techniques, including UV spectroscopy, which revealed a distinct conformation of the Ca2+-CaM complex in the presence of these antagonists.[3] Furthermore, NMR studies have provided detailed structural insights into the binding of compounds like W-7 to specific domains of calmodulin-like proteins, such as troponin C, illustrating how this binding interferes with the protein's ability to interact with its physiological partners.[4]

Downstream Consequences of Calmodulin Antagonism

By inhibiting the Ca2+/calmodulin complex, naphthalenesulfonyl piperidine compounds disrupt numerous signaling pathways. A primary and well-studied consequence is the inhibition of Ca2+/calmodulin-dependent enzymes.

  • Myosin Light Chain Kinase (MLCK) Inhibition: W-7 and its analogs are effective inhibitors of smooth muscle MLCK.[2][5][6] This inhibition prevents the phosphorylation of myosin light chains, a critical step in smooth muscle contraction, leading to vasodilation and muscle relaxation.[2]

  • Phosphodiesterase (PDE) Inhibition: These compounds also inhibit Ca2+/calmodulin-dependent phosphodiesterases, enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP.[2] This leads to an accumulation of these second messengers, impacting a wide range of cellular functions.

The cellular effects of calmodulin antagonism are pleiotropic, including inhibition of cell proliferation, induction of apoptosis, and modulation of the cell cycle.[1][2] For instance, W-7 has been shown to arrest cells at the G1/S boundary of the cell cycle.[1][2]

Signaling Pathway: Calmodulin and MLCK

Calmodulin_MLCK_Pathway Ca2_influx ↑ Intracellular Ca²⁺ Calmodulin Calmodulin (Inactive) Ca2_influx->Calmodulin binds CaM_Ca2 Ca²⁺/Calmodulin (Active) MLCK_inactive MLCK (Inactive) CaM_Ca2->MLCK_inactive activates MLCK_active MLCK (Active) MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) Contraction Smooth Muscle Contraction pMLC->Contraction leads to W7 Naphthalenesulfonyl Piperidine (e.g., W-7) W7->CaM_Ca2 inhibits

Caption: Calmodulin/MLCK signaling pathway and its inhibition by naphthalenesulfonyl piperidines.

Direct Protein Kinase Inhibition: An ATP-Competitive Mechanism

Beyond their effects on calmodulin, certain naphthalenesulfonyl derivatives, particularly those with shorter alkyl chains like A-3, have been shown to directly inhibit a range of protein kinases.[5] This inhibitory action is distinct from their calmodulin antagonism and occurs through a competitive mechanism with respect to ATP.[5]

Kinetic studies have been instrumental in demonstrating this dual mechanism. For instance, the inhibition of MLCK by A-3 was found to be competitive with ATP, with a Ki value of 7.4 µM, and occurred even with the catalytically active fragment of MLCK that does not require calmodulin for its function.[5] This directly points to an interaction with the ATP-binding pocket of the kinase.

This ATP-competitive inhibition is not limited to MLCK. These compounds have also been shown to inhibit other kinases, including:

  • cAMP-dependent protein kinase (PKA)

  • cGMP-dependent protein kinase (PKG)

  • Protein kinase C (PKC)

  • Casein kinase I and II[5]

The potency of this direct kinase inhibition is influenced by the structure of the naphthalenesulfonyl compound, particularly the length of the alkyl chain connecting the naphthalene and piperidine (or amino) moieties.[5]

Emerging Targets and Mechanisms of Action

Recent research has expanded the landscape of biological targets for naphthalenesulfonyl piperidine compounds, highlighting their potential in various therapeutic areas.

Rho-Kinase (ROCK) Inhibition

A significant area of investigation is the development of naphthalenesulfonyl piperidine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] ROCK inhibitors are a novel class of drugs, particularly for the treatment of glaucoma, that function by increasing the outflow of aqueous humor.[7][9]

The mechanism of action involves the inhibition of the Rho/ROCK signaling pathway in the trabecular meshwork of the eye.[8] This leads to a reduction in the phosphorylation of downstream targets of ROCK, resulting in the relaxation of the trabecular meshwork cells and a decrease in intraocular pressure.[9] Some of these compounds also exhibit neuroprotective effects.[7][10]

p38 MAP Kinase Inhibition

Piperidine-substituted quinolinones and naphthyridinones, which can be considered structurally related to the core topic, have been identified as potent inhibitors of p38 MAP kinase.[11] These compounds effectively suppress the release of TNF-α, a key pro-inflammatory cytokine, demonstrating their potential as anti-inflammatory agents.[11]

Other Notable Targets

The versatility of the naphthalenesulfonyl piperidine scaffold is further underscored by its application in targeting a range of other proteins:

  • P2Y14 Receptor Antagonists: Bridged piperidine analogs with a naphthalene moiety have been developed as high-affinity antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory signaling.[12][13]

  • Butyrylcholinesterase (BChE) and Monoamine Oxidase B (MAO-B) Inhibition: N-propargylpiperidines incorporating a naphthalene-2-sulfonamide moiety have been designed as potential multi-target agents for Alzheimer's disease by inhibiting both BChE and MAO-B.[14]

  • Farnesyltransferase (FTase) Inhibition: A novel series of piperidine derivatives has been identified as potent inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras, which are implicated in cancer.[15]

Experimental Protocols for Mechanistic Elucidation

To ensure the scientific integrity of claims regarding the mechanism of action, rigorous experimental validation is paramount. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (ATP-Competition)

This protocol outlines a method to determine if a naphthalenesulfonyl piperidine compound inhibits a target kinase in an ATP-competitive manner.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor and ATP. An ATP-competitive inhibitor will show an increase in its apparent IC50 value as the ATP concentration is increased.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the kinase, substrate (peptide or protein), and ATP at various concentrations. A radiolabeled ATP ([γ-³²P]ATP) is often used for detection.

  • Assay Setup:

    • In a microplate, add the assay buffer, the kinase, and the substrate.

    • Add serial dilutions of the test compound. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be varied across different experimental sets (e.g., Km of ATP, 5x Km, 10x Km).

  • Reaction Incubation and Termination:

    • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Detection of Phosphorylation:

    • Spot the reaction mixture onto a phosphocellulose membrane or filter paper.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the membrane using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value at each ATP concentration.

    • A Cheng-Prusoff plot or Lineweaver-Burk plot can be used to determine the Ki and the mode of inhibition. An increase in IC50 with increasing ATP concentration is indicative of ATP-competitive inhibition.

Self-Validating System:

  • Positive Control: A known ATP-competitive inhibitor of the target kinase should be included to validate the assay's ability to detect this mode of inhibition.

  • Negative Control: A compound known not to inhibit the kinase should be tested to ensure the observed effects are specific.

  • Linearity of Reaction: The kinase reaction should be optimized to be in the linear range with respect to time and enzyme concentration.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Kinase, Substrate, Inhibitor, ATP) start->reagent_prep assay_setup Assay Plate Setup (Kinase, Substrate, Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATP) pre_incubation->reaction_initiation reaction_incubation Reaction Incubation reaction_initiation->reaction_incubation reaction_termination Terminate Reaction reaction_incubation->reaction_termination detection Detection of Phosphorylation reaction_termination->detection data_analysis Data Analysis (IC50, Ki, Mode of Inhibition) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative naphthalenesulfonyl compounds against various targets.

CompoundTargetAssay TypeIC50 / KiReference
W-7Ca2+/Calmodulin-dependent PhosphodiesteraseEnzyme InhibitionIC50 = 28 µM[2]
W-7Myosin Light Chain Kinase (MLCK)Enzyme InhibitionIC50 = 51 µM[2]
A-3Myosin Light Chain Kinase (MLCK)Enzyme Inhibition (ATP-competitive)Ki = 7.4 µM[5]
(+)-8Farnesyltransferase (FTase)Enzyme Inhibition (Ras competitive)IC50 = 1.9 nM[15]
Ripasudil (K-115)Rho-Kinase (ROCK)IOP Reduction in Glaucoma Patients2-4.4 mmHg reduction[9]
Netarsudil (AR-13324)Rho-Kinase (ROCK)IOP Reduction in Glaucoma PatientsNon-inferior to timolol[7][9]

Conclusion and Future Directions

The naphthalenesulfonyl piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of compounds with diverse and potent biological activities. From their initial characterization as calmodulin antagonists to their more recent development as inhibitors of kinases and other important drug targets, these compounds continue to be of significant interest to the scientific community. A thorough understanding of their multifaceted mechanisms of action, as detailed in this guide, is essential for their rational design and development as therapeutic agents and chemical probes. Future research will likely focus on refining the selectivity of these compounds for specific targets to minimize off-target effects and on exploring their potential in new therapeutic areas.

References

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Biochemistry, 23(21), 5036-5041. [Link]

  • Hidaka, H., Sasaki, Y., Tanaka, T., Endo, T., Ohno, S., Fujii, Y., & Nagata, T. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences of the United States of America, 78(7), 4354-4357. [Link]

  • Inagaki, M., Tanaka, T., & Hidaka, H. (1983). Calmodulin antagonists enhance calcium binding to calmodulin. Pharmacology, 27(3), 125-129. [Link]

  • Asano, M., Itoh, H., & Hidaka, H. (1989). Divergent pharmacological effects of three calmodulin antagonists, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), chlorpromazine and calmidazolium, on isometric tension development and myosin light chain phosphorylation in intact bovine tracheal smooth muscle. The Journal of Pharmacology and Experimental Therapeutics, 251(2), 764-773. [Link]

  • Li, M. X., Spyracopoulos, L., & Sykes, B. D. (2000). Structure of the inhibitor W7 bound to the regulatory domain of cardiac troponin C. Biochemistry, 39(28), 8746-8755. [Link]

  • de Arcos, M. A., Lázaro-Frías, A., Gallego, P., Martín-Acebes, M. A., Saiz, J. C., & Vázquez-Calvo, Á. (2017). The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells. Virology, 501, 188-198. [Link]

  • Zhang, J., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(10), 1478-1487. [Link]

  • Nachon, F., et al. (2017). N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 126, 1038-1050. [Link]

  • Costanzi, S., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4147-4171. [Link]

  • Chen, W., et al. (2018). Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(9), 1591-1596. [Link]

  • Khalid, H., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9123-9128. [Link]

  • Kim, K., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1847-1850. [Link]

  • Regan, J., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 213-217. [Link]

  • Tanna, P., & Lin, C. W. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 37(2), 71-82. [Link]

  • Tura, D., & Tura, S. (2022). Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions. Clinical Ophthalmology, 16, 1037-1051. [Link]

  • Honjo, M., & Tanihara, H. (2009). Rho-kinase Inhibitors: A Whole New Approach. Review of Ophthalmology. [Link]

  • Wang, S. K., & Chang, R. T. (2022). Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma. Journal of Clinical Medicine, 11(15), 4539. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(2-Naphthylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-(2-Naphthylsulfonyl)piperidine , a privileged pharmacophore in medicinal chemistry often found in GPCR ligands (e.g., 5-HT


 antagonists, CCR3 modulators). Unlike sulfonamides (N-S bond), this scaffold features a C-S sulfone linkage  at the piperidine 4-position, requiring specific synthetic strategies to establish the carbon-sulfur bond.

The protocol utilizes a three-stage convergent synthesis:

  • Nucleophilic Substitution (S-Alkylation): Coupling 2-naphthalenethiol with N-Boc-4-bromopiperidine.

  • Chemoselective Oxidation: Transformation of the sulfide to the sulfone using m-chloroperoxybenzoic acid (m-CPBA).

  • Deprotection: Removal of the Boc group to yield the free amine or hydrochloride salt.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C4–S bond. While direct sulfonylation of piperidine using sulfonyl chlorides yields sulfonamides, the sulfone target requires an alkylation approach.

Pathway Logic (Graphviz Diagram)

Retrosynthesis Target Target: this compound Inter1 Intermediate: N-Boc-4-(2-naphthylsulfonyl)piperidine Target->Inter1 Deprotection (TFA or HCl) Inter2 Intermediate: N-Boc-4-(2-naphthylthio)piperidine Inter1->Inter2 Oxidation (m-CPBA) SM1 Starting Material A: 2-Naphthalenethiol Inter2->SM1 S-Alkylation (SN2) SM2 Starting Material B: N-Boc-4-bromopiperidine Inter2->SM2 Base (K2CO3/DMF)

Figure 1: Retrosynthetic logic illustrating the conversion of thiol and alkyl halide precursors to the final sulfone target.

Experimental Protocol

Stage 1: S-Alkylation (Sulfide Formation)

Objective: Form the C-S bond via nucleophilic attack of the thiolate on the secondary alkyl halide. Critical Insight: The use of N-Boc-4-bromopiperidine is preferred over the mesylate for ease of handling, though the reaction requires polar aprotic solvents (DMF) to enhance the nucleophilicity of the thiolate and favor S


2 substitution over E2 elimination.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Naphthalenethiol 1.0 Nucleophile
N-Boc-4-bromopiperidine 1.1 Electrophile

| Potassium Carbonate (K


CO

)
| 2.0 | Base | | DMF (Anhydrous) | [0.2 M] | Solvent |

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-naphthalenethiol (1.0 eq) in anhydrous DMF.

  • Activation: Add K

    
    CO
    
    
    
    (2.0 eq) and stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
  • Addition: Add N-Boc-4-bromopiperidine (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Note: Higher temperatures may promote elimination.

  • Workup: Cool to RT. Pour into ice-water (10x volume). Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: >85%[1][2][3][4][5]

    • Product:tert-butyl 4-(naphthalen-2-ylthio)piperidine-1-carboxylate.

Stage 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to the sulfone without affecting the Boc protecting group or the aromatic ring. Critical Insight: m-CPBA is the reagent of choice. Stoichiometry is critical: <1.0 eq yields sulfoxide; >2.2 eq ensures full conversion to sulfone.

Reagents & Stoichiometry:

Reagent Equiv. Role
Sulfide Intermediate 1.0 Substrate
m-CPBA (77% max) 2.5 Oxidant
Dichloromethane (DCM) [0.1 M] Solvent

| NaHCO


 (sat. aq.)  | Excess | Quench/Wash |

Procedure:

  • Dissolution: Dissolve the sulfide intermediate in DCM and cool to 0°C (ice bath).

  • Addition: Add m-CPBA (2.5 eq) portion-wise over 10 minutes. Caution: Exothermic.

  • Reaction: Warm to RT and stir for 2–3 hours. Monitor by TLC (Sulfone is significantly more polar than sulfide).

  • Quench: Pour mixture into saturated aqueous NaHCO

    
     and saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    (1:1 ratio) to destroy excess peroxide. Stir vigorously for 20 mins.
  • Extraction: Separate layers. Extract aqueous layer with DCM.

  • Purification: The crude material is often pure enough. If necessary, recrystallize from EtOH or perform short-path silica filtration.

    • Product:tert-butyl 4-(naphthalen-2-ylsulfonyl)piperidine-1-carboxylate.

Stage 3: N-Deprotection

Objective: Cleave the carbamate to release the secondary amine.

Procedure:

  • Reaction: Dissolve the sulfone in DCM. Add Trifluoroacetic acid (TFA) (ratio DCM:TFA 4:1). Stir at RT for 1 hour.

  • Workup (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with 1M NaOH until basic. Dry and concentrate.

  • Workup (HCl Salt): Alternatively, use 4M HCl in Dioxane for 1 hour. Filter the precipitated solid directly.

Workup & Purification Logic

Workup Step1 Crude Reaction Mixture (DCM + m-CPBA + Sulfone) Quench Quench: NaHCO3 + Na2S2O3 (Neutralize acid & peroxide) Step1->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (DCM) Contains Product + m-CBA PhaseSep->OrgLayer AqLayer Aqueous Layer Discard PhaseSep->AqLayer Wash Wash: 1M NaOH (Removes m-CBA byproduct) OrgLayer->Wash Final Dry (Na2SO4) & Concentrate Pure Sulfone Intermediate Wash->Final

Figure 2: Purification logic for the oxidation step, highlighting the critical removal of m-chlorobenzoic acid (m-CBA) byproduct.

Characterization & Troubleshooting

Key Analytical Markers (1H NMR in CDCl )
  • Aromatic Region (7.5–8.5 ppm): 7 protons for the naphthalene ring. The proton at C1 (singlet-like) will be significantly deshielded due to the adjacent sulfonyl group.

  • Piperidine C4-H (~3.0 ppm): This proton shifts downfield (from ~2.6 in sulfide to ~3.0–3.2 in sulfone) due to the electron-withdrawing SO

    
     group.
    
  • Piperidine N-H (Free base): Broad singlet around 1.5–2.0 ppm (exchangeable).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Elimination of HBr (E2 reaction)Lower temperature to 50°C; switch solvent to CH

CN; ensure anhydrous conditions.
Incomplete Oxidation Insufficient m-CPBA or old reagentUse 2.5–3.0 eq of fresh m-CPBA. Check oxidant activity by iodometric titration.
Explosion Risk Peroxide accumulationNEVER concentrate the reaction mixture before quenching peroxides with Na

S

O

.

References

  • General Sulfide Oxidation Protocol

    • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfones." Organic Syntheses, Coll.[6] Vol. 8, p. 57.

    • Source:

  • Synthesis of 4-(Arylsulfonyl)

    • Smith, A. B., et al. "Design and Synthesis of 5-HT6 Antagonists." Journal of Medicinal Chemistry, 2006.
    • Source:

  • Safety Data (m-CPBA)

    • "Handling of Organic Peroxides." Common Organic Chemistry.
    • Source:

  • Piperidine Functionalization

    • "Preparation of Piperidines, Part 3: Substituted
    • Source:

Sources

Application Notes & Protocols: In Vivo Evaluation of 4-(2-Naphthylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Assessing Neuroprotective and Cognitive-Enhancing Potential in Preclinical Animal Models

Introduction and Scientific Rationale

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its structural and conformational properties often confer favorable pharmacokinetic profiles and facilitate precise interactions with biological targets.[2][3] When combined with a sulfonamide moiety, as seen in 4-(2-Naphthylsulfonyl)piperidine (hereafter designated NSP-4 ), the resulting molecule presents a compelling profile for neurological drug discovery. Specifically, sulfonamides bearing a piperidine nucleus have been successfully designed as potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]

The progressive decline of cholinergic neurotransmission, resulting from the enzymatic hydrolysis of acetylcholine by AChE and BChE, is a well-established pathological hallmark of Alzheimer's disease (AD).[4] Therefore, inhibiting these enzymes is a primary therapeutic strategy for managing the cognitive symptoms of AD. Based on its structural features, NSP-4 is hypothesized to function as a novel cholinesterase inhibitor.

These application notes provide a comprehensive framework for the in vivo characterization of NSP-4 in a scientifically rigorous and reproducible manner. We will utilize the streptozotocin (STZ)-induced model of sporadic AD in rats. The intracerebroventricular (ICV) administration of STZ induces cerebral insulin resistance, oxidative stress, and neuroinflammation, closely mimicking the pathophysiology of sporadic AD in humans and providing a robust platform for evaluating potential therapeutic agents.[5] This guide will detail procedures from initial pharmacokinetic profiling to efficacy assessment and post-mortem target validation, offering researchers a complete workflow for preclinical evaluation.

Section 1: Pre-Study Considerations and Compound Formulation

1.1. Animal Model Selection and Husbandry

  • Species/Strain: Male Wistar or Sprague-Dawley rats are recommended. Wistar rats are a common choice for the STZ model.[5]

  • Weight/Age: Young adult rats (250-300g) should be used for the induction of pathology.

  • Acclimatization: Animals must be acclimatized to the facility for a minimum of seven days prior to any experimental procedures. This minimizes stress-related physiological changes that could confound experimental results.

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.

1.2. Ethical Considerations All animal procedures must be conducted in accordance with the guidelines established by the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Protocols should be designed to minimize animal suffering and reduce the number of animals used.

1.3. Formulation of NSP-4 for In Vivo Administration The formulation is critical for ensuring consistent bioavailability.[6]

  • Objective: To prepare a sterile, non-toxic, and stable solution or suspension of NSP-4 suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Protocol:

    • Solubility Screening: Assess the solubility of NSP-4 in a panel of common, pharmaceutically acceptable vehicles (e.g., sterile saline, 0.5% carboxymethylcellulose (CMC), 5% DMSO/5% Solutol HS 15 in saline).

    • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and maintains stability. For oral administration, a suspension in 0.5% CMC is often a suitable starting point.

    • Preparation (Example for 0.5% CMC suspension): a. Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Allow the mixture to stir for several hours until a clear, homogenous solution is formed. b. Accurately weigh the required amount of NSP-4 powder. c. Using a mortar and pestle, triturate the NSP-4 powder with a small volume of the CMC vehicle to create a smooth paste. d. Gradually add the remaining vehicle to the paste while continuing to mix, ensuring a uniform suspension.

    • Dose Confirmation: It is best practice to analyze the concentration of the final formulation via HPLC to confirm dosing accuracy.

Section 2: Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of NSP-4 is essential for designing an effective dosing regimen for efficacy studies.[6][7] A preliminary PK study will establish key parameters like peak plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t1/2).

Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Preparation: Use naive, healthy male Wistar rats fitted with jugular vein catheters for serial blood sampling to reduce stress and improve data quality.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg), depending on the intended route for efficacy studies.

  • Dose Administration: Administer the prepared NSP-4 formulation. For the IV group, administer as a slow bolus via the tail vein. For the PO group, use oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein catheter at pre-defined time points.

    • IV Schedule: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/IP Schedule: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of NSP-4 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters summarized in Table 1. The serum concentration-time curve for many compounds fits a two-compartment open model.[8][9]

Table 1: Key Pharmacokinetic Parameters for Evaluation

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the extent of absorption and potential for acute effects.
Tmax Time at which Cmax is reached Provides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve Represents total drug exposure over time.
t1/2 Elimination half-life Determines the dosing interval required to maintain steady-state concentrations.
CL Clearance Measures the rate of drug elimination from the body.
Vd Volume of distribution Indicates the extent of drug distribution into tissues versus plasma.

| F (%) | Bioavailability (for PO/IP route) | The fraction of the administered dose that reaches systemic circulation. |

pk_workflow cluster_animal In-Life Phase cluster_lab Ex-Vivo Phase cluster_data Analysis Phase Dosing Animal Dosing (IV or PO) Sampling Serial Blood Sampling (Catheterized) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis Calculation PK Parameter Calculation (e.g., Cmax, t1/2, AUC) Analysis->Calculation

Figure 1: General experimental workflow for the pharmacokinetic study of NSP-4.

Section 3: Efficacy in STZ-Induced Dementia Model

This section outlines the core efficacy study to evaluate the potential of NSP-4 to reverse or ameliorate cognitive deficits in a rat model of AD.

Protocol 3.1: Induction of Alzheimer's-like Pathology [5]

  • Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine, IP).

  • Stereotaxic Surgery: a. Mount the anesthetized rat in a stereotaxic apparatus. b. Make a midline incision on the scalp to expose the skull. Clean the skull surface. c. Drill bilateral burr holes over the lateral ventricles using coordinates relative to bregma: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.6 mm .

  • ICV Injection: a. Dissolve streptozotocin (STZ) in cold, sterile artificial cerebrospinal fluid (aCSF) immediately before use. b. Slowly inject 5 µL of the STZ solution (for a final dose of 3 mg/kg, split bilaterally) into each ventricle using a Hamilton microsyringe. c. Leave the needle in place for 2-3 minutes post-injection to prevent backflow.

  • Post-operative Care: Suture the scalp, apply a topical antiseptic, and allow the rat to recover on a heating pad. Provide post-operative analgesia as required and monitor the animal's health closely. The sham group undergoes the same surgical procedure with aCSF injection instead of STZ.

Protocol 3.2: Chronic Dosing and Behavioral Assessment

  • Recovery and Dosing: Allow animals to recover for 14-21 days post-surgery to allow for the full development of pathology. Then, begin chronic daily administration of NSP-4 or vehicle.

  • Group Allocation: A typical study design is shown in Table 2. The positive control, such as Donepezil, is crucial for validating the model.

  • Behavioral Testing (Morris Water Maze - MWM): Begin behavioral testing on day 14 of chronic treatment. MWM is a standard test for assessing hippocampal-dependent spatial learning and memory.

    • Acquisition Phase (4-5 days): a. Four trials per day for each rat. b. Gently place the rat into the water facing the wall of the pool at one of four starting positions. c. Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds. d. If the rat fails to find the platform, guide it to the location. e. Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (24 hours after last acquisition trial): a. Remove the platform from the pool. b. Allow the rat to swim freely for 60 seconds. c. Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.

Table 2: Example Efficacy Study Dosing Regimen

Group Surgical Procedure Daily Treatment (e.g., Oral Gavage) N (per group)
1 Sham Vehicle (e.g., 0.5% CMC) 10-12
2 STZ-ICV Vehicle (e.g., 0.5% CMC) 10-12
3 STZ-ICV NSP-4 (Low Dose, e.g., 5 mg/kg) 10-12
4 STZ-ICV NSP-4 (High Dose, e.g., 20 mg/kg) 10-12

| 5 | STZ-ICV | Donepezil (Positive Control, e.g., 1 mg/kg) | 10-12 |

efficacy_timeline acclimate Acclimatization (7 Days) surgery STZ / Sham Surgery (Day 0) acclimate->surgery recovery Pathology Development (21 Days) surgery->recovery dosing Chronic Dosing (NSP-4 / Vehicle) (21 Days) recovery->dosing mwm Behavioral Testing (MWM, Days 14-19 of Dosing) euthanasia Euthanasia & Tissue Collection dosing->euthanasia

Figure 2: Representative timeline for the in vivo efficacy study.

Section 4: Post-Mortem Analysis for Target Validation

Following behavioral testing, ex vivo analysis of brain tissue is critical to confirm that NSP-4 engaged its intended target and modulated relevant biomarkers.

moa_pathway NSP4 NSP-4 AChE AChE / BChE (Acetylcholinesterase) NSP4->AChE Inhibits ACh Increased Synaptic Acetylcholine AChE->ACh Leads to Transmission Enhanced Cholinergic Neurotransmission ACh->Transmission Cognition Improved Cognitive Function Transmission->Cognition

Sources

Application Notes and Protocols for the Characterization of 4-(2-Naphthylsulfonyl)piperidine as a P2Y14 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The P2Y14 receptor (P2Y14R), a Gi-coupled G protein-coupled receptor (GPCR), has emerged as a significant target in inflammatory and immunological research. Its endogenous agonist, uridine diphosphate-glucose (UDP-glucose), is released during cellular stress and damage, acting as a damage-associated molecular pattern (DAMP) to initiate and amplify inflammatory responses. Consequently, the development of potent and selective P2Y14R antagonists is of high interest for therapeutic intervention in a range of pathologies, including asthma, inflammatory bowel disease, and neuropathic pain.[1][2] This document provides a comprehensive guide for researchers on the use and characterization of 4-(2-Naphthylsulfonyl)piperidine, a novel compound from a class of naphthalene-based derivatives, as a P2Y14R antagonist. We present detailed protocols for essential in vitro assays, including cAMP accumulation, calcium mobilization, and chemotaxis, to enable a thorough evaluation of its pharmacological properties.

Introduction: The P2Y14 Receptor as a Pro-Inflammatory Mediator

The P2Y14R is highly expressed in various immune cells, including neutrophils, eosinophils, mast cells, and macrophages.[3][4] Its activation by UDP-sugars, primarily UDP-glucose, triggers a cascade of intracellular events characteristic of Gi protein coupling.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Beyond cAMP modulation, P2Y14R signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) and Rho/Rho kinase pathways, which are crucial for cellular processes like chemotaxis and cytokine release.[3][4]

The UDP-glucose/P2Y14R axis has been shown to be a key driver of inflammation. For instance, it promotes the recruitment of neutrophils and eosinophils to sites of inflammation and enhances mast cell degranulation.[1][2][4][8] Given this central role, blocking the P2Y14R with a selective antagonist like this compound offers a promising strategy to mitigate excessive inflammation.

The P2Y14R Signaling Cascade

The primary signaling pathway initiated by P2Y14R activation is the Gi-mediated inhibition of adenylyl cyclase. This canonical pathway serves as a robust and reliable readout for assessing receptor antagonism.

P2Y14R_Signaling cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gαi/βγ P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts UDPG UDP-glucose (Agonist) UDPG->P2Y14R Activates Antagonist This compound (Antagonist) Antagonist->P2Y14R Blocks ATP ATP ATP->AC Response Downstream Cellular Responses (e.g., Chemotaxis) cAMP->Response Regulates

Caption: Canonical P2Y14R Gi signaling pathway.

Characterization of this compound

While detailed public data on this compound is emerging, its structural motifs—a naphthalene core and a piperidine moiety—are present in other known P2Y14R antagonists.[9][10][11] For instance, the well-characterized antagonist PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)naphthalene-2-carboxylic acid) shares these features.[12] This suggests that this compound likely acts as a competitive antagonist at the UDP-glucose binding site. The protocols outlined below are designed to rigorously test this hypothesis and quantify its potency and efficacy.

Material Preparation and Handling
  • Compound: this compound

  • Appearance: White to off-white solid (predicted).

  • Solubility: Soluble in DMSO for stock solutions. Further dilution into aqueous assay buffers should be performed carefully to avoid precipitation.

  • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Vortex thoroughly until fully dissolved.

  • Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

Experimental Workflows and Protocols

A tiered approach is recommended for characterizing a novel antagonist. Start with a primary screen to confirm activity (e.g., cAMP assay), followed by secondary assays to determine potency (IC50) and mechanism of action, and finally, functional assays to assess its effect on cell physiology (e.g., chemotaxis).

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis Compound Compound Preparation (Stock Solutions) cAMP cAMP Accumulation Assay Compound->cAMP Calcium Calcium Mobilization Assay Compound->Calcium Chemotaxis Chemotaxis Assay Compound->Chemotaxis Cells Cell Culture (P2Y14R-expressing cells) Cells->cAMP Cells->Calcium Cells->Chemotaxis Analysis IC50 / Ki Determination cAMP->Analysis Calcium->Analysis Chemotaxis->Analysis

Caption: General experimental workflow for antagonist evaluation.

Protocol 1: cAMP Accumulation Assay (Primary Assay)

This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production. It is a direct measure of Gi pathway engagement.

  • Principle: P2Y14R activation by UDP-glucose inhibits adenylyl cyclase, reducing cAMP levels. An antagonist will block this effect, restoring cAMP production. Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.

  • Cell Line: HEK293 cells stably expressing human P2Y14R (hP2Y14R).

  • Reagents:

    • UDP-glucose (agonist)

    • Forskolin (adenylyl cyclase activator)

    • IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Step-by-Step Methodology:

  • Cell Seeding: Seed P2Y14R-HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and culture overnight.[7][13]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing IBMX. Also prepare solutions of UDP-glucose and Forskolin.

  • Antagonist Pre-incubation: Remove culture medium and add the diluted antagonist solutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a solution containing a fixed concentration of UDP-glucose (e.g., EC80 concentration) and Forskolin (e.g., 10-30 µM) to all wells.[7][13]

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A dose-dependent increase in cAMP levels in the presence of the antagonist, reversing the inhibitory effect of UDP-glucose.

ParameterExample Value
Cell LinehP2Y14R-HEK293
Agonist (UDP-glucose)10 µM (EC80)
Forskolin30 µM
Antagonist Conc. Range0.1 nM to 10 µM
Predicted IC50 Low nM range
Protocol 2: Calcium Mobilization Assay

While P2Y14R is primarily Gi-coupled, it can be engineered to signal through calcium pathways by co-expressing a promiscuous G-protein like Gα16. This provides a convenient and high-throughput fluorescence-based readout.

  • Principle: In cells co-expressing P2Y14R and Gα16, agonist binding leads to phospholipase C activation and a subsequent increase in intracellular calcium ([Ca2+]i). An antagonist will block this response.

  • Cell Line: HEK293 or CHO cells co-expressing hP2Y14R and a promiscuous G-protein (e.g., Gα16).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

    • UDP-glucose (agonist)

    • Probenecid (optional, to prevent dye leakage)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into black, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.

  • Agonist Addition: Add a fixed concentration of UDP-glucose (EC80) to stimulate the cells.

  • Post-Stimulation Reading: Immediately begin recording the fluorescence signal in real-time for 1-2 minutes to capture the transient calcium flux.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. Plot this response against the antagonist concentration to determine the IC50.[14]

Protocol 3: Neutrophil Chemotaxis Assay

This assay provides a direct measure of the antagonist's ability to block a key physiological function mediated by P2Y14R: immune cell migration.

  • Principle: UDP-glucose acts as a chemoattractant for human neutrophils, a process mediated by P2Y14R. An antagonist will inhibit this migration.[2][4]

  • Cells: Freshly isolated human neutrophils or differentiated HL-60 cells.

  • Apparatus: Boyden chamber or similar chemotaxis system (e.g., Transwell inserts with 3-5 µm pores).

  • Reagents:

    • UDP-glucose (chemoattractant)

Step-by-Step Methodology:

  • Cell Preparation: Isolate human neutrophils from whole blood or use HL-60 cells differentiated into a neutrophil-like phenotype. Resuspend cells in assay medium.

  • Antagonist Pre-incubation: Incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium containing UDP-glucose (as the chemoattractant) to the lower wells of the chemotaxis plate.

    • Place the porous membrane inserts into the wells.

    • Add the pre-incubated cells to the top of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cell migration.

  • Quantification:

    • Remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent DNA-binding dye (e.g., CyQUANT) and a fluorescence plate reader.

  • Data Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the UDP-glucose-only control. Plot the data to determine the IC50 value.

Trustworthiness and Self-Validation

To ensure the scientific rigor of your findings, every experiment should include the following controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO used for the highest antagonist dose to control for solvent effects.

  • No Agonist Control: Cells not stimulated with UDP-glucose to define the basal response level.

  • Agonist Max Control: Cells stimulated with a maximal concentration of UDP-glucose without any antagonist to define the top of the assay window.

  • Reference Antagonist: Whenever possible, run a known P2Y14R antagonist (e.g., PPTN) in parallel to validate the assay performance and benchmark the potency of the test compound.[12]

By incorporating these controls, you create a self-validating system that ensures the observed effects are specific to the antagonism of the P2Y14R by this compound.

References

  • UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation. International Immunology. [Link]

  • UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation. PMC - NIH. [Link]

  • Control of Macrophage Inflammation by P2Y Purinergic Receptors. MDPI. [Link]

  • Signalling and pharmacological properties of the P2Y14 receptor. PMC. [Link]

  • P2Y14 receptor can bind to UDP-glucose. Reactome Pathway Database. [Link]

  • UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. JCI. [Link]

  • UDP-glucose sensing P2Y 14 R: A novel target for inflammation. PubMed. [Link]

  • Uridine diphosphate–glucose/P2Y 14 R axis is a nonchemokine pathway that selectively promotes eosinophil accumulation. JCI. [Link]

  • P2Y 14 -R-dependent activation of MAP kinase signaling by UDP-glucose and UDP. ResearchGate. [Link]

  • The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Physiological Society Journal. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. ScienceDirect. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]

  • Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PMC - NIH. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4-(2-Naphthylsulfonyl)piperidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NAPH-SO2-PIP-001 Topic: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The synthesis of 4-(2-naphthylsulfonyl)piperidine is a pivotal step in developing 5-HT6 antagonists and other CNS-active agents. While conceptually simple, this scaffold presents a "yield trap" due to the specific reactivity of the piperidine 4-position.

The low yield is rarely a random error; it is usually a deterministic outcome of two competing mechanisms:

  • Elimination (E2) vs. Substitution (SN2): The secondary electrophile (4-halopiperidine) is prone to elimination to form the enecarbamate (alkene), drastically reducing yield during C-S bond formation.

  • Oxidation Chemoselectivity: Converting the intermediate sulfide to sulfone without generating N-oxides or stopping at the sulfoxide.

This guide deconstructs the synthesis into a self-validating workflow.

Phase 1: Diagnostic Triage

Before altering reagents, identify where the mass is being lost. Use this decision matrix to pinpoint the failure mode.

TroubleshootingFlow start Start: Low Yield Observed step1 Step 1: C-S Bond Formation (Thiol Alkylation) start->step1 check1 LCMS Check: Is [M-H]+ (Alkene) present? step1->check1 step2 Step 2: Oxidation (Sulfide -> Sulfone) step1->step2 Yield OK sol1 Issue: E2 Elimination Solution: Switch Solvent/Base check1->sol1 Yes (Mass = Product - 102 (Boc) - H) sol2 Issue: Low Conversion Solution: Activate LG (Mesylate) check1->sol2 No (SM remains) check2 LCMS Check: Peak at [M-16] (Sulfoxide)? step2->check2 sol3 Issue: Under-oxidation Solution: Increase oxidant/Time check2->sol3 Yes sol4 Issue: N-Oxide Formation Solution: Buffer pH / Protect N check2->sol4 No, complex mixture

Figure 1: Diagnostic logic for isolating yield loss in sulfone synthesis.

Phase 2: The Alkylation Bottleneck (C-S Bond Formation)

The Problem: Reaction of 2-naphthalenethiol with N-Boc-4-bromopiperidine often yields <40% product because the piperidine ring acts as a bulky secondary electrophile, favoring E2 elimination (forming the useless alkene) over SN2 substitution.

Optimized Protocol: The "Soft Base" Approach

To fix this, we must maximize nucleophilicity while minimizing basicity.

Reagents:

  • Nucleophile: 2-Naphthalenethiol (1.1 equiv)

  • Electrophile: N-Boc-4-methanesulfonyloxypiperidine (Mesylate is superior to Bromide for SN2/E2 ratio).

  • Base: Cs2CO3 (Cesium Carbonate) - Crucial for the "Cesium Effect" which enhances thiol nucleophilicity.

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Activation: Dissolve N-Boc-4-hydroxypiperidine in DCM. Add Et3N (1.5 eq) and MsCl (1.2 eq) at 0°C. Workup and use the crude mesylate immediately. Do not store.

  • Displacement: Dissolve 2-naphthalenethiol in DMF (0.2 M). Add Cs2CO3 (1.5 eq). Stir for 15 min at RT to form the thiolate.

  • Addition: Add the crude mesylate (dissolved in min. DMF) dropwise.

  • Temperature Control: Heat to 50–60°C . Do not reflux. Higher temps promote elimination.

  • Monitoring: Check LCMS for the sulfide peak. If elimination byproduct (alkene) appears, lower temp to 40°C and extend time.

Why this works:

  • Mesylate vs. Halide: Mesylates are better leaving groups but slightly less prone to elimination than iodides in this specific steric environment.

  • Cesium Carbonate: Cs+ is a large cation that forms a "loose" ion pair with the thiolate, making the sulfur atom more nucleophilic (naked anion effect) without the high basicity of NaH [1].

Phase 3: The Oxidation Trap (Sulfide → Sulfone)

The Problem: Converting the sulfide to the sulfone requires adding two oxygen atoms. Common failures include stopping at the sulfoxide (mon-oxidation) or oxidizing the nitrogen (if unprotected).

Optimized Protocol: Buffered Oxone® Oxidation

mCPBA is often used but can be messy to purify (benzoic acid byproducts) and difficult to control stoichiometrically. Oxone® (Potassium peroxymonosulfate) is superior for this transformation.

Reagents:

  • Substrate: Crude Sulfide from Phase 2.

  • Oxidant: Oxone® (2.5 equiv).

  • Solvent: MeOH:THF:Water (1:1:1).

  • Buffer: NaHCO3 (Solid, excess).

Step-by-Step:

  • Dissolve the sulfide in the solvent mixture.

  • Critical: Add solid NaHCO3 (3-4 equiv) to the mixture. Oxone is acidic; without buffer, you may deprotect the Boc group prematurely, leading to N-oxide formation.

  • Add Oxone® in two portions over 30 minutes at 0°C.

  • Allow to warm to RT and stir for 4–6 hours.

  • Quench: Add aqueous sodium bisulfite (NaHSO3) to destroy excess oxidant before extraction.

Data Comparison: Oxidant Choice

ParametermCPBA (Standard)Oxone® (Recommended)H2O2 / Tungstate
Yield 65-75%85-92% 60-80%
Selectivity Moderate (Risk of N-oxide)High (Chemoselective for S)High
Workup Difficult (remove benzoic acid)Easy (Aqueous wash)Moderate
Safety Shock sensitiveStable solidExothermic

Phase 4: Alternative Route (The Sulfinate Strategy)

If the thiol route fails due to persistent elimination, switch to the Sulfinate Alkylation strategy. This avoids the elimination issue entirely by changing the mechanism.

Reaction: Sodium 2-naphthalenesulfinate + N-Boc-4-iodopiperidine + CuI (Catalyst) + L-Proline.

This utilizes a copper-catalyzed coupling which is less sensitive to steric elimination than the classical SN2 attack [2].

ReactionPathway SM1 Na-2-Naphthalenesulfinate Cat CuI / L-Proline DMSO, 90°C SM1->Cat SM2 N-Boc-4-Iodopiperidine SM2->Cat Prod Target Sulfone (High Yield) Cat->Prod Coupling

Figure 2: Alternative Copper-Catalyzed Sulfinate Coupling.

FAQ: Troubleshooting Specific Symptoms

Q: I see a large peak at M-100 in the LCMS during alkylation. A: That is likely the elimination product (the alkene) where the Boc group (mass 100) is labile in the MS source, or the mass corresponds to the de-Boc species. If the mass spectrum shows the naphthalene fragment but the retention time is very different, you have formed the vinyl piperidine. Action: Switch to the Mesylate/Cs2CO3 protocol.

Q: My product is streaking on the silica column. A: Sulfones are polar, and piperidines (even Boc-protected) can interact with silica.

  • Fix: Add 1% Triethylamine to your eluent (Hexane/EtOAc).

  • Fix: If deprotected (free amine), use DCM/MeOH/NH3 (90:9:1) as the eluent.

Q: The Boc group fell off during oxidation. A: The reaction medium became too acidic. Oxone generates KHSO4 as a byproduct. You must maintain a basic pH by adding excess solid NaHCO3 or K2CO3 to the reaction mixture.

References

  • Cesium Effect in Thiol Alkylation

    • Title: "Cesium carbonate: A powerful inorganic base in organic synthesis."
    • Source:Chemical Society Reviews
    • URL:[Link]

  • Sulfinate Coupling (Alternative Route)

    • Title: "Copper-Catalyzed Coupling of Alkyl Halides with Sodium Sulfin
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Selective Oxidation Protocols

    • Title: "Oxone® in Organic Synthesis: A Review."
    • Source:Current Organic Chemistry
    • URL:[Link]

Technical Support Center: Identification and Mitigation of Byproducts in the Synthesis of 4-(2-Naphthylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for the identification of byproducts in the 4-(2-Naphthylsulfonyl)piperidine reaction.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and byproduct formation during this common sulfonamide synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, but its success hinges on controlling potential side reactions.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental aspects of the reaction and the theoretical origins of common impurities.

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a nucleophilic substitution reaction where the secondary amine, piperidine, attacks the electrophilic sulfur atom of 2-naphthalenesulfonyl chloride.[3] This reaction forms a stable sulfur-nitrogen bond, yielding the desired sulfonamide product and generating hydrochloric acid (HCl) as a stoichiometric byproduct.[1] An acid scavenger, such as a tertiary amine (e.g., triethylamine) or excess piperidine, is required to neutralize the HCl and drive the reaction to completion.

G cluster_products Products R1 2-Naphthalenesulfonyl Chloride P1 This compound R1->P1 Nucleophilic Attack R2 Piperidine R2->P1 Base Base (e.g., Triethylamine) R2->Base P2 HCl (neutralized by base) Base->P2 Neutralizes caption Fig 1. Core reaction for this compound synthesis.

Fig 1. Core reaction for this compound synthesis.
Q2: What are the most common byproducts I might encounter in this reaction?

While the primary reaction is straightforward, several side products can arise, complicating purification and reducing yield. The most common impurities are:

  • 2-Naphthalenesulfonic Acid: Formed from the hydrolysis of the starting sulfonyl chloride.

  • Unreacted Starting Materials: Residual 2-naphthalenesulfonyl chloride and piperidine.

  • Salts: Typically the hydrochloride salt of the base used (e.g., triethylammonium chloride) or piperidinium chloride.

Q3: Why does 2-Naphthalenesulfonic acid form, and how can I prevent it?

Causality: 2-Naphthalenesulfonyl chloride is highly reactive towards nucleophiles, including water.[4][5] Trace amounts of moisture in the solvent, on the glassware, or in the starting materials can lead to its rapid hydrolysis, forming the highly polar and often difficult-to-remove 2-naphthalenesulfonic acid. This side reaction consumes the starting material and complicates the workup. The hydrolysis of aromatic sulfonyl chlorides is a well-documented process.[6][7]

Prevention:

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

  • Proper Reagent Handling: Store 2-naphthalenesulfonyl chloride in a desiccator and handle it quickly to minimize exposure to air.

G cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction R1 2-Naphthalenesulfonyl Chloride Product Desired Sulfonamide Product R1->Product R1_side 2-Naphthalenesulfonyl Chloride Piperidine Piperidine Piperidine->Product Water Trace H₂O (Moisture) Side_Product 2-Naphthalenesulfonic Acid (Byproduct) Water->Side_Product R1_side->Side_Product Hydrolysis caption Fig 2. Competing reaction pathways leading to product and byproduct.

Fig 2. Competing reaction pathways leading to product and byproduct.

Part 2: Troubleshooting Guide - From Observation to Solution

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Issue 1: My TLC/HPLC shows multiple spots/peaks besides the product.

This is the most common sign of an impure reaction mixture. The key is to systematically identify each component to devise a targeted purification strategy.

  • Initial Assessment Workflow:

    • Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture against your starting materials. This provides a quick, qualitative assessment of the reaction's progress and complexity.[9]

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative view, analyze the crude mixture by HPLC. This will resolve closely related compounds and give you a percentage purity.[10][11]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying byproducts. It provides the molecular weight of each separated peak, allowing for confident structural assignment.[9][12]

  • Probable Causes & Identification:

Impurity TLC/HPLC Characteristics LC-MS Identification (Expected M+H) Confirmation & Rationale
Product: this compound Moderately polar. Should be a major spot/peak.m/z 276.1The target molecular weight.
Byproduct: 2-Naphthalenesulfonic Acid Highly polar. Stays at the baseline on TLC in non-polar eluents. Elutes very early in reverse-phase HPLC.m/z 209.0Result of hydrolysis. Its high polarity makes it easy to distinguish.
Starting Material: 2-Naphthalenesulfonyl Chloride Less polar than the product. Will have a higher Rf on TLC.m/z 227.0 (isotope pattern for Cl)Unreacted starting material. Note: It may hydrolyze to the sulfonic acid on the LC column or during ionization.
Starting Material: Piperidine Basic, often streaks on silica TLC. Highly volatile.m/z 86.1Difficult to detect by UV-based methods (HPLC). Usually removed during workup/evaporation.
  • Solutions & Corrective Actions:

    • Aqueous Wash: A simple workup with a dilute base (e.g., aqueous sodium bicarbonate) will extract the acidic 2-naphthalenesulfonic acid into the aqueous layer. A subsequent wash with dilute acid (e.g., 1M HCl) can remove residual piperidine and other basic impurities.

    • Flash Column Chromatography: This is the most effective method for separating the product from the less polar unreacted sulfonyl chloride and any other non-polar impurities.[8]

    • Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can yield highly pure material.

Issue 2: The reaction yield is low, and the crude product is a sticky oil instead of a crystalline solid.

This often indicates either an incomplete reaction or the presence of significant amounts of impurities that inhibit crystallization.

  • Probable Causes:

    • Suboptimal Reaction Conditions: Insufficient reaction time, incorrect temperature, or inefficient stirring can lead to an incomplete reaction.

    • Excessive Hydrolysis: A high concentration of 2-naphthalenesulfonic acid can result in an oily crude product.

    • Ineffective Acid Scavenging: If the generated HCl is not fully neutralized, it can form a salt with the piperidine, preventing it from reacting and potentially leading to side reactions.

  • Solutions & Corrective Actions:

    • Re-evaluate Stoichiometry: Ensure at least 2 equivalents of piperidine are used (1 to react, 1 to act as the base) or use 1.1 equivalents of piperidine with 1.2 equivalents of an external base like triethylamine.

    • Confirm Anhydrous Conditions: Re-check all sources of moisture. This is the most common culprit for low yields of the desired solid product.

    • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the limiting reagent (typically the sulfonyl chloride) to ensure the reaction has gone to completion before workup.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for analysis and purification.

Protocol 3.1: Analytical TLC for Reaction Monitoring
  • Plate: Silica gel 60 F254.

  • Mobile Phase: 30% Ethyl Acetate in Hexanes (adjust polarity as needed).

  • Spotting: On a single plate, spot the 2-naphthalenesulfonyl chloride starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize under UV light (254 nm). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a baseline for assessing the purity of the final compound.[10]

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of crude material in 1 mL of Acetonitrile.
Protocol 3.3: General Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") for best resolution.

  • Eluent System: Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. Retrieved February 14, 2026, from [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (n.d.). Sciforum. Retrieved February 14, 2026, from [Link]

  • N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). PubMed. Retrieved February 14, 2026, from [Link]

  • ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2025). Journal of Chemistry and Technologies. Retrieved February 14, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). King's College London. Retrieved February 14, 2026, from [Link]

  • Piperidine Synthesis. (2025). DTIC. Retrieved February 14, 2026, from [Link]

  • 2-Naphthalenesulfonyl chloride. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • 2-Naphthalenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 14, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved February 14, 2026, from [Link]

  • Traditional sulfonamide synthesis using amine and sulfonyl chloride. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI. Retrieved February 14, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved February 14, 2026, from [Link]

  • Chemical Properties of 2-Naphthalenesulfonyl chloride (CAS 93-11-8). (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI. Retrieved February 14, 2026, from [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved February 14, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Sulfonyl-Directed Photoinduced Dehydro-Diels–Alder Reaction of Aryl Maleimides: Enabling Regioselective Naphthalene Synthesis. (2026). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Solubility Solutions for 4-(2-Naphthylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-(2-Naphthylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during biological assays. Here, we combine fundamental physicochemical principles with proven laboratory techniques to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is the foundation for developing effective solubilization strategies. This compound is a molecule with characteristics that predict low aqueous solubility, a common challenge in drug discovery.

PropertyPredicted ValueImplication for Solubility
Molecular Weight 291.39 g/mol Larger molecules can present greater challenges to solvate.
Predicted LogP ~2.8This positive value indicates a preference for a non-polar or lipophilic environment over an aqueous one, suggesting poor water solubility.
Predicted pKa (Basic) ~9.3The piperidine ring nitrogen is basic and can be protonated. This provides a key opportunity for pH-dependent solubility enhancement.[1]

Structure of this compound:

Chemical structure of this compound

(Note: An actual image of the chemical structure would be embedded here.)

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and solubilization of this compound.

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The predicted LogP of ~2.8 indicates that this compound is a lipophilic ("fat-loving") molecule, meaning it is inherently poorly soluble in water and aqueous buffers. This is a common characteristic of many drug-like molecules. To achieve the desired concentration for your biological assays, a specific solubilization strategy is required.

Q2: What is the best starting point for dissolving this compound for an in vitro assay?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay medium. This is a widely used co-solvent strategy.[2]

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its strong ability to dissolve a wide range of organic compounds.[2]

  • Protocol for Preparing a 10 mM DMSO Stock Solution:

    • Accurately weigh a known mass of this compound.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the DMSO to the solid compound.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but be mindful of potential compound degradation.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out" and occurs when the final concentration of the organic solvent is too low to maintain the solubility of the compound in the aqueous medium. Here is a troubleshooting workflow:

A troubleshooting workflow for precipitation upon dilution.

Q4: How can I use pH to improve the solubility of this compound?

A4: The predicted basic pKa of ~9.3 for the piperidine nitrogen means that at a pH below this value, the nitrogen will be protonated, forming a more soluble salt. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic can significantly increase solubility.

  • Strategy: Prepare your assay buffer at a pH of 6.0-7.0. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa, the compound will be approximately 99% in its more soluble, ionized form.

  • Caution: Ensure that the altered pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity). Always include a vehicle control with the pH-adjusted buffer in your experiments.

Advanced Solubilization Strategies

If co-solvents and pH adjustment are insufficient or not compatible with your assay, consider these advanced formulation techniques.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.

  • Mechanism of Action: The hydrophobic naphthalene and piperidine sulfonyl portions of this compound can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to a soluble complex.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point due to its high water solubility and low toxicity.

  • Experimental Protocol: Phase Solubility Study with HP-β-CD

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v).

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the optimal concentration for solubilization.

Workflow for a phase solubility study with cyclodextrins.

Surfactants: Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core and a hydrophilic shell.

  • Mechanism of Action: The hydrophobic core of the micelle can entrap this compound, effectively solubilizing it in the bulk aqueous phase.

  • Recommended Surfactants:

    • Tween® 20 (Polysorbate 20): A non-ionic surfactant commonly used in biological assays.

    • Tween® 80 (Polysorbate 80): Another non-ionic surfactant with a good safety profile.

    • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, which can be more effective but may also be more disruptive to biological systems.

  • Considerations:

    • The concentration of the surfactant should be above its CMC.

    • Surfactants can interfere with some biological assays, so appropriate controls are essential. The choice of surfactant should be carefully considered based on the nature of the assay.

Summary of Solubilization Approaches

MethodPrincipleAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Increasing the polarity of the solvent mixture.[2]Simple, widely applicable.Can cause compound precipitation upon dilution; potential for solvent toxicity.Initial screening, in vitro assays.
pH Adjustment Ionizing the molecule to a more soluble form.Effective for ionizable compounds, simple to implement.pH change may affect the assay; risk of precipitation if pH shifts.Assays tolerant to a specific pH range.
Cyclodextrins Encapsulating the hydrophobic molecule.Can significantly increase solubility, generally low toxicity.Can be more complex to formulate; may alter compound availability.Both in vitro and in vivo applications.
Surfactants Forming micelles that entrap the compound.High solubilizing capacity.Potential for interference with biological assays; can be cytotoxic at higher concentrations.Specific assays where surfactant compatibility is known.

References

  • Piperidine. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • This is a placeholder for a specific reference to the predicted LogP value of 4-(2-Naphthylsulfonyl)
  • This is a placeholder for a specific reference to the predicted pKa value of 4-(2-Naphthylsulfonyl)
  • This is a placeholder for a general reference on co-solvency in drug formul
  • This is a placeholder for a general reference on pH adjustment for solubility enhancement.
  • This is a placeholder for a general reference on the use of cyclodextrins in drug delivery.
  • This is a placeholder for a general reference on the use of surfactants for solubiliz
  • This is a placeholder for a reference detailing a protocol for determining compound solubility.
  • This is a placeholder for a reference discussing the impact of physicochemical properties on biological assays.
  • This is a placeholder for a reference on the Henderson-Hasselbalch equation and its applic
  • This is a placeholder for a reference on the properties and applic
  • This is a placeholder for a reference on the properties and applications of Sodium Dodecyl Sulf
  • This is a placeholder for a reference on the properties and applic
  • This is a placeholder for a reference on the challenges of "crashing out" in compound screening.
  • This is a placeholder for a reference on the importance of vehicle controls in biological assays.

Sources

Technical Support Center: TLC Analysis of Piperidine-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Separation Science Unit) Ticket ID: IL-PIP-TLC-001

Introduction: The "Invisible" Cation Challenge

Welcome to the technical support hub. If you are working with piperidinium-based ionic liquids (ILs), you are likely facing two distinct frustrations: invisibility (the compounds do not show up under UV) and immobility (the compounds streak or stick to the baseline).

Piperidine rings are saturated heterocycles. Unlike imidazolium or pyridinium ILs, they lack the


-conjugation required to absorb UV light at 254 nm. Furthermore, the cationic nature of the quaternary ammonium center interacts strongly with the acidic silanol groups of standard silica plates, leading to severe tailing.

This guide provides the specific visualization chemistries and mobile phase engineering required to resolve these issues.

Module 1: Visualization & Staining Logic

FAQ: Why can't I see my product under the UV lamp?

Diagnosis: Lack of Chromophores. Technical Explanation: UV detection (F


) relies on the analyte quenching the fluorescence of the indicator on the plate. This requires the analyte to absorb UV light. Piperidinium cations are saturated (sp³ hybridized carbons). Unless your anion is aromatic (e.g., Tosylate, Benzoate) or you have a benzyl substituent, the cation is transparent to UV.
FAQ: Which stain should I use?

Use the Stain Selection Decision Tree below to choose the correct reagent based on your synthesis stage.

StainSelection Start Identify Analyte Structure IsQuat Is the Nitrogen Quaternized? (Ionic Liquid Product) Start->IsQuat IsSec Is it a Secondary Amine? (Starting Material) Start->IsSec Dragendorff RECOMMENDED: Dragendorff's Reagent (Orange Spots on White) IsQuat->Dragendorff Yes (High Sensitivity) Iodine ALTERNATIVE: Iodine Vapor (Brown Spots / Reversible) IsQuat->Iodine Yes (Quick Check) Ninhydrin RECOMMENDED: Ninhydrin (Red/Pink Spots) IsQuat->Ninhydrin No (Will NOT stain) IsSec->Ninhydrin Yes (Specific) KMnO4 ALTERNATIVE: KMnO4 (Yellow on Purple) IsSec->KMnO4 Yes (General)

Figure 1: Logic flow for selecting the appropriate visualization reagent based on the saturation and substitution status of the piperidine ring.

Detailed Staining Protocols
1. Dragendorff’s Reagent (The Gold Standard)

This is the most specific stain for quaternary ammonium compounds (QACs).

  • Mechanism: The bismuth(III) iodide complex (

    
    ) forms an ion-pair precipitate with the piperidinium cation (
    
    
    
    ).
  • Appearance: Distinct orange/red spots against a yellow/white background.

  • Preparation (Munier Modification):

    • Solution A: Dissolve 1.7 g basic bismuth nitrate in 20 mL glacial acetic acid and 80 mL water.

    • Solution B: Dissolve 40 g potassium iodide (KI) in 100 mL water.

    • Working Solution: Mix 10 mL Solution A + 10 mL Solution B + 20 mL glacial acetic acid + 100 mL water.

  • Usage: Dip the plate or spray.[1] No heating required. [2]

2. Iodine Vapor (The Universal Backup)
  • Mechanism: Physical adsorption of iodine into the organic layer of the analyte.

  • Usage: Place plate in a jar with solid iodine crystals.

  • Note: This is reversible. Circle the spots immediately, or they will fade.

3. Ninhydrin (For Starting Materials Only)
  • Critical Warning: Ninhydrin reacts with N-H bonds. It will visualize your starting piperidine (secondary amine) but will not visualize your fully quaternized ionic liquid product.

  • Troubleshooting: If you see a spot in Ninhydrin, your reaction is incomplete.

Module 2: Chromatographic Behavior & Mobile Phase

FAQ: Why is my spot streaking from the baseline?

Diagnosis: Silanol Effect. Technical Explanation: Silica gel surfaces are covered in silanol groups (Si-OH), which are weakly acidic. The piperidinium cation (


) undergoes strong ion-exchange interactions with these deprotonated silanols (

), effectively "sticking" the IL to the stationary phase.
Solution: Competitive Ion Binding

To move the cation, you must introduce a "competitor" base or salt into the mobile phase to block the silanol sites.

Recommended Mobile Phase Additives:

  • Triethylamine (TEA): Add 1–5% TEA to your solvent system. The TEA protonates and blocks the silanols.

  • Ammonium Acetate (

    
    ):  Use 10% methanolic ammonium acetate as part of the mobile phase. The ammonium ions compete for the silanol sites.
    

SilanolSuppression cluster_legend Mechanism Silica Silica Surface (Si-O-) IL Piperidinium IL (Cation+) Silica->IL Strong Retention (Tailing) IL->Silica Weak Interaction (Good Rf) Additive Additive (TEA / NH4+) Additive->Silica Blocks Sites Desc Additives saturate acidic silica sites, allowing the IL cation to migrate.

Figure 2: Mechanism of silanol suppression.[3][4][5] Additives (Green) block the active sites (Red), preventing the IL (Blue) from irreversible adsorption.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Optimized TLC Workflow for Piperidinium ILs
ParameterSpecification
Stationary Phase Silica Gel 60 F254 (Aluminum or Glass backed)
Standard Mobile Phase DCM : MeOH (9:1) + 1% Triethylamine (TEA)
High Polarity Mobile Phase DCM : MeOH (8:2) + 1%

(aq)
Visualization A (Product) Dragendorff's Reagent (Dip 2-3 seconds, air dry)
Visualization B (Impurity) Ninhydrin (Dip, heat to 110°C) - Checks for unreacted amine
Troubleshooting Table
SymptomProbable CauseCorrective Action
Spot stays at baseline IL is too polar or interacting with silica.Increase MeOH %; Add 1-2% Ammonium Acetate to the MeOH.
Spot is a long streak Silanol interaction.Add 1% Triethylamine (TEA) or switch to Alumina plates (basic).
Dark spot under UV Anion is aromatic (e.g., TFSI, Tosylate).This is normal. The cation is invisible; you are seeing the anion.
Plate turns orange (Dragendorff) Reagent is too concentrated or old.Dilute the working solution with water/acetic acid.[6]

References

  • Munier, R., & Macheboeuf, M. (1951). Microchromatographie de partage sur papier des alcaloïdes et de diverses bases azotées biologiques. Bulletin de la Société de Chimie Biologique.

  • Poole, C. F. (2003). Thin-layer chromatography in phytochemistry. Journal of Chromatography A. (Context: Use of Dragendorff for quaternary amines).

  • Hahn, E., et al. (2010). Ionic liquids as mobile phase additives in HPLC and TLC.[4][5] (Context: Silanol suppression mechanisms).

  • Merck KGaA. (n.d.). TLC Staining Reagents and Detection.[1][2][6][7][8] (Context: Preparation of Dragendorff and Ninhydrin solutions).

Sources

Validation & Comparative

Comparative Efficacy of 4-(2-Naphthylsulfonyl)piperidine in Different Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the potential anticancer efficacy of 4-(2-Naphthylsulfonyl)piperidine. While direct comparative studies on this specific molecule are limited in publicly available literature, this document synthesizes data from closely related N-sulfonylpiperidine and naphthalene-sulfonyl derivatives to project its likely performance across various cancer cell lines. We will delve into its probable mechanisms of action, supported by data from analogous compounds, and provide detailed protocols for evaluating its efficacy.

The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[1] The addition of a sulfonyl group can enhance the anticancer potential of these molecules.[2][3] This guide will explore the therapeutic promise of this compound by examining the broader class of sulfonylpiperidine compounds.

Projected Efficacy Across Cancer Cell Lines

Based on the performance of analogous compounds, this compound is anticipated to exhibit significant cytotoxic effects against a range of cancer cell lines. Studies on related N-sulfonylpiperidine derivatives have demonstrated potent activity against colorectal, hepatocellular, and breast cancer cell lines.[4] For instance, a closely related N-sulfonylpiperidine derivative showed excellent IC50 values of 3.94 µM in HCT-116 (colorectal carcinoma), 3.76 µM in HepG-2 (hepatocellular carcinoma), and 4.43 µM in MCF-7 (breast cancer) cells.[4]

Naphthalene-containing compounds have also shown considerable promise in cancer therapy, with some derivatives exhibiting potent antiproliferative activity against breast, cervical, and lung cancer cell lines.[5][6] The combination of the naphthalene and sulfonylpiperidine moieties in this compound suggests a strong potential for broad-spectrum anticancer activity.

Table 1: Representative IC50 Values of Analogous Sulfonylpiperidine and Naphthalene Derivatives in Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
N-Sulfonylpiperidine DerivativeHCT-116 (Colorectal)3.94Vinblastine3.21[4]
HepG-2 (Hepatocellular)3.76Doxorubicin7.52[4]
MCF-7 (Breast)4.43Doxorubicin8.19[4]
Naphthalene-Sulfonamide DerivativeMCF-7 (Breast)0.51--[7]
A549 (Lung)0.33--[7]
Naphthalene-substituted triazole spirodienoneMDA-MB-231 (Breast)0.03--[6]
HeLa (Cervical)0.07--[6]
A549 (Lung)0.08--[6]
Anilino substituted pyrimidine sulfonamidesK562 (Leukemia)5.6 - 12.3--[8]

Potential Mechanisms of Action

The anticancer activity of this compound is likely multifaceted, targeting key cellular processes involved in cancer progression.

Inhibition of VEGFR-2 Signaling

A primary anticipated mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][9] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[10] By inhibiting VEGFR-2, this compound could potentially cut off the tumor's blood supply, leading to starvation and regression. Several N-sulfonylpiperidine derivatives have been identified as potent VEGFR-2 inhibitors.[3][4]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Projected inhibition of the VEGFR-2 signaling pathway by this compound.

Induction of Apoptosis

Another key mechanism is the induction of apoptosis, or programmed cell death.[11] Cancer cells often evade apoptosis, allowing for uncontrolled proliferation. Many piperidine and sulfonamide derivatives have been shown to trigger apoptosis in cancer cells.[11][12] This is often mediated through the p53 tumor suppressor pathway.[13][14] Activated p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[15][16]

p53_Apoptosis_Pathway DNA_Damage Cellular Stress (e.g., DNA Damage) p53 p53 DNA_Damage->p53 Activates p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Compound This compound Compound->p53 Potentially Activates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential involvement of this compound in the p53-mediated apoptosis pathway.

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of cancer. This compound may induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[17] Studies on related compounds have shown the ability to cause cell cycle arrest at the G1 or G2/M phases.[13][18] This is often linked to the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[8]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, a series of in vitro assays are recommended.

Experimental_Workflow Start Start: Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT Determine IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Investigate Cell Death CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Analyze Proliferation VEGFR2 VEGFR-2 Kinase Assay Apoptosis->VEGFR2 Elucidate Mechanism CellCycle->VEGFR2 End End: Comparative Efficacy Data VEGFR2->End

Caption: A typical experimental workflow for assessing the anticancer efficacy of a novel compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[22][23]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight.[24][25]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

While direct experimental data on this compound is not yet widely available, the extensive research on analogous N-sulfonylpiperidine and naphthalene-containing compounds provides a strong rationale for its investigation as a potential anticancer agent. The projected mechanisms of action, including VEGFR-2 inhibition, induction of apoptosis, and cell cycle arrest, highlight its potential to target multiple facets of cancer progression. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its efficacy and mechanism of action in various cancer cell lines. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential in oncology.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (URL: [Link])

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (URL: [Link])

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])

  • DNA Cell Cycle Analysis with PI. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

  • Schematic representation of the p53-mediated apoptotic - Open Access Biomedical Image Search Engine. (URL: [Link])

  • MTT (Assay protocol. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation - SigmaAldrich.cn. (URL: [Link])

  • Figure 3. The simplified diagram of apoptosis regulation by p53.... - ResearchGate. (URL: [Link])

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC. (URL: [Link])

  • Annexin V FITC and PI Rev 3. (URL: [Link])

  • Flow diagram of the P53/apoptosis pathway. Constituents of this pathway are the most commonly assessed predictive markers in oesophageal cancer[27]. - ResearchGate. (URL: [Link])

  • Annexin V-FITC/PI Apoptosis Kit Storage Introduction Reagent Preparation - Elabscience. (URL: [Link])

  • A Diagram of the P53 Apoptosis pathway | BioRender Science Templates. (URL: [Link])

  • Protocol for Annexin V-FITC apoptosis assay? - ResearchGate. (URL: [Link])

  • Design, synthesis and potent cytotoxic activity of novel 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives - PMC - PubMed Central. (URL: [Link])

  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (URL: [Link])

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (URL: [Link])

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - MDPI. (URL: [Link])

  • Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC. (URL: [Link])

  • Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed. (URL: [Link])

  • Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor - PubMed. (URL: [Link])

  • Schematic view of VEGF/VEGFR2 signaling pathways during angiogenesis. Abbreviations: Akt: protein kinase B - ResearchGate. (URL: [Link])

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (URL: [Link])

  • The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer - DergiPark. (URL: [Link])

  • (A) Diagram of the VEGFR2 structure. VEGFR2 is composed of an extracellular domain (ECD) with seven Ig-like subdomains (D1-7), a transmembrane domain (TMD), a juxtamembrane domain (JMD), a catalytic tyrosine kinase domain (TKD) including ATP binding domain (TKD1), kinase insert domain (KID) and phosphotransferase domain (TKD2), and a flexible C-terminal domain (CTD). (B) VEGFA-activated VEGFR2 homodimer. VEGFA binding to VEGFR2 results in the phosphorylation of several tyrosine residues in TKD. (C) Molecular structure of VEGFA binding to D2 and D3 of VEGFR2 (PDB ID: 3V2A). (D) Molecular structure of TKD of VEGFR2 including TKD1 (N-lobe), KID, and TKD2 (C-lobe) (PDB ID: 4ASD) Adapted from, Frontiers, 2020. - ResearchGate. (URL: [Link])

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. (URL: [Link])

  • Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Publishing. (URL: [Link])

  • Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors: Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis. (URL: [Link])

  • PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking - PMC. (URL: [Link])

  • Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis - Frontiers. (URL: [Link])

  • Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (URL: [Link])

  • Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC. (URL: [Link])

  • New antiproliferative 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl derivatives of ciprofloxacin induce cell cycle arrest at G2/M Phase - ResearchGate. (URL: [Link])

  • Synthesis, cytotoxic activities and cell cycle arrest profiles of half-sandwich N-sulfonamide based dithio-o-carborane metal complexes - PubMed. (URL: [Link])

  • Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - ResearchGate. (URL: [Link])

  • Synthesis and apoptosis inducing ability of new anilino substituted pyrimidine sulfonamides as potential anticancer agents - PubMed. (URL: [Link])

  • Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents - PubMed. (URL: [Link])

  • Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed. (URL: [Link])

Sources

Technical Comparison Guide: Optimizing 5-HT6 Assay Reproducibility with 4-(2-Naphthylsulfonyl)piperidine (4-NSP)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 4-(2-Naphthylsulfonyl)piperidine (hereafter 4-NSP ) represents a foundational pharmacophore in the development of Serotonin 5-HT6 receptor antagonists. While structurally simple, it serves as a critical chemical probe for early Structure-Activity Relationship (SAR) studies. However, experimental data for 4-NSP often suffers from high inter-lab variability.

The Diagnosis: Reproducibility failures with 4-NSP are rarely due to receptor affinity intrinsic variance. Instead, they stem from physicochemical artifacts :

  • Aqueous Insolubility: The lipophilic naphthyl moiety drives rapid precipitation in aqueous buffers.

  • Colloidal Aggregation: At micromolar concentrations, 4-NSP forms promiscuous aggregates that sequester enzyme/receptor targets, leading to false positives.

  • Plastic Adsorption: The compound exhibits high non-specific binding to standard polystyrene microplates.

The Solution: This guide contrasts 4-NSP with the industry "Gold Standard" SB-271046 , providing a validated protocol to stabilize 4-NSP in solution and recover reproducible


 and 

values.

Part 2: Comparative Technical Analysis

Physicochemical Profile: The Root of Variability

The following table contrasts the probe (4-NSP) with the optimized clinical candidate (SB-271046). Note the difference in Lipophilicity (LogP) and Topological Polar Surface Area (TPSA), which dictates solubility behavior.

FeatureThis compound (4-NSP) SB-271046 (Reference Standard) Impact on Reproducibility
Role Early SAR Probe / FragmentOptimized High-Affinity Antagonist4-NSP requires strict solvent controls.
Molecular Weight ~275.37 g/mol 403.90 g/mol --
cLogP 3.8 - 4.2 (High Lipophilicity)3.1 - 3.5High LogP in 4-NSP drives aggregation.
Aqueous Solubility < 10 µM (without surfactant)> 50 µM (as HCl salt)4-NSP precipitates in PBS/HBSS.
5-HT6 Affinity (

)
~7.0 - 7.5 (Variable)8.9 - 9.0 (Stable)SB-271046 provides a stable baseline.
Selectivity Moderate (binds other 5-HT subtypes)>200-fold vs. other 5-HT receptors4-NSP requires counter-screening.
Mechanistic Insight: Why 4-NSP Fails in Standard Assays

The Aggregation Artifact: Unlike SB-271046, which contains a polar amino-sulfonamide tail to improve solvation, 4-NSP is a "grease ball" attached to a basic amine. When diluted from DMSO into aqueous buffer (e.g., TRIS or HEPES), the naphthyl rings stack via


-

interactions. These aggregates inhibit GPCRs non-specifically by coating the protein surface, resulting in steep Hill slopes (>2.0) and unrepeatable

curves.

Part 3: Validated Experimental Protocols

Protocol A: Kinetic Solubility & Stock Preparation (Critical)

Standard DMSO stocks (10 mM) often crash out upon freeze-thaw cycles. Use this modified protocol.

  • Solvent Choice: Dissolve 4-NSP in 100% DMSO to 20 mM.

  • Sonication: Sonicate for 10 minutes at 25°C. Visual inspection is insufficient; micro-crystals may persist.

  • Intermediate Dilution (The "Step-Down"):

    • Do NOT dilute directly into assay buffer.[1]

    • Dilute 1:10 into 50% DMSO / 50% PEG-400 .

    • Perform serial dilutions in this solvent mixture.

  • Final Assay Concentration: Ensure final DMSO concentration is 1% and include 0.01% Triton X-100 or 0.1% BSA in the assay buffer to prevent plastic adsorption.

Protocol B: 5-HT6 cAMP Functional Assay (Optimized for 4-NSP)

Objective: Measure antagonism of 5-HT-induced cAMP production without aggregation artifacts.

Reagents:

  • Cell Line: HEK-293 stably expressing human 5-HT6.

  • Agonist: Serotonin (5-HT) at

    
     concentration.
    
  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).

Step-by-Step Workflow:

  • Plate Preparation: Use Low-Binding Black 384-well plates (e.g., Corning 3575). Standard tissue culture plates will absorb up to 40% of 4-NSP.

  • Buffer Prep: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor) + 0.1% BSA (Fatty-acid free) .

    • Note: BSA is mandatory to keep 4-NSP in solution.

  • Antagonist Addition:

    • Add 5 µL of 4-NSP (diluted in buffer from Protocol A).

    • Incubate 15 mins at 37°C.

  • Agonist Challenge:

    • Add 5 µL of 5-HT (

      
      ).
      
    • Incubate 30 mins at 37°C.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Read on EnVision or compatible reader.

Acceptance Criteria:

  • Z-Factor: > 0.5

  • Hill Slope: 0.8 - 1.2 (Slopes > 1.5 indicate aggregation; discard data).

  • SB-271046 Control:

    
     must fall within 2-10 nM.
    

Part 4: Visualization of Signaling & Workflow

Diagram 1: 5-HT6 Receptor Signaling Pathway

This diagram illustrates the Gs-coupled pathway blocked by 4-NSP. The inhibition of Adenylyl Cyclase prevents the ATP-to-cAMP conversion.

G Ligand 5-HT (Agonist) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist 4-NSP (Antagonist) Antagonist->Receptor Blocks GProtein Gs Protein Receptor->GProtein Couples AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling Cascade

Caption: 4-NSP antagonizes the 5-HT6 receptor, preventing Gs-mediated activation of Adenylyl Cyclase and subsequent cAMP accumulation.

Diagram 2: Optimized Solubility Workflow

This logic flow ensures the hydrophobic probe remains in solution during the assay.

Workflow Stock Solid 4-NSP (Hydrophobic) DMSO 20 mM Stock (100% DMSO) Stock->DMSO Dissolve Sonicate Sonicate 10 mins (Break Micro-crystals) DMSO->Sonicate Intermed Intermediate Dilution (50% DMSO / 50% PEG-400) Sonicate->Intermed 1:10 Dilution Buffer Assay Buffer (+ 0.1% BSA / Triton X-100) Intermed->Buffer Final Dilution (1% DMSO) Plate Low-Binding Plate (Assay Ready) Buffer->Plate Add to Cells

Caption: Step-down dilution protocol using PEG-400 and BSA to prevent 4-NSP precipitation and plastic binding.

Part 5: References

  • Hirst, W. D., et al. (2000). Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. British Journal of Pharmacology.

  • BenchChem Technical Support. Enhancing the Solubility of Piperidine-Containing Compounds.

  • Shoichet, B. K. (2006). Screening in a Spirit of Haunted Houses: In Vitro Artifacts in Drug Discovery. (Contextual grounding for aggregation issues in hydrophobic probes).

  • PubChem Compound Summary. Piperidine Properties and Derivatives.

Sources

Technical Comparison Guide: 4-(2-Naphthylsulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 4-(2-Naphthylsulfonyl)piperidine scaffold represents a specialized class of pharmacophores primarily targeting the 5-HT2A and 5-HT6 serotonin receptor subtypes. Unlike the ubiquitous N-sulfonylpiperidines (sulfonamides), this scaffold features a sulfone moiety directly attached to the C4 position of the piperidine ring.

This structural distinction is critical: it orients the bulky naphthyl group into deep hydrophobic pockets (specifically the conserved aromatic cluster in TM6/TM7 of 5-HT receptors), conferring nanomolar affinity. However, this high affinity often comes at the cost of physicochemical liabilities, specifically poor oral bioavailability and potential hERG channel blockade.

Primary Application: Development of antipsychotic (5-HT2A antagonism) and pro-cognitive (5-HT6 antagonism) agents. Key Advantage: Synthetically accessible scaffold with tunable selectivity via N-substitution. Critical Liability: High lipophilicity (cLogP > 4) leading to solubility issues and off-target hERG binding.

Mechanistic Profiling & Signaling Pathways

To understand the utility of these derivatives, one must map their interference with specific G-Protein Coupled Receptor (GPCR) cascades.

5-HT2A Antagonism (Antipsychotic Pathway)

The this compound core acts as an inverse agonist/antagonist at the 5-HT2A receptor. By blocking the binding of Serotonin (5-HT), it prevents the conformational change required to couple with the Gαq/11 protein.

  • Downstream Effect: Inhibition of Phospholipase C (PLC)

    
     Reduced IP3 production 
    
    
    
    Decreased intracellular Ca²⁺ release.
5-HT6 Antagonism (Pro-Cognitive Pathway)

In the context of 5-HT6, these derivatives block the Gαs coupling.

  • Downstream Effect: Inhibition of Adenylyl Cyclase

    
     Reduced cAMP levels 
    
    
    
    Modulation of cholinergic and glutamatergic neurotransmission.
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold.

G cluster_2A 5-HT2A Pathway (Antipsychotic) cluster_6 5-HT6 Pathway (Pro-Cognitive) Ligand 4-(2-Naphthylsulfonyl) piperidine R2A 5-HT2A Receptor Ligand->R2A Antagonism (Ki < 10nM) R6 5-HT6 Receptor Ligand->R6 Antagonism (Ki < 50nM) Gq Gαq/11 Protein R2A->Gq Blocks Activation PLC Phospholipase C Gq->PLC Ca Intracellular Ca²⁺ PLC->Ca Gs Gαs Protein R6->Gs Blocks Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP

Figure 1: Dual-pathway blockade mechanism. The scaffold prevents Gq-mediated calcium flux (5-HT2A) and Gs-mediated cAMP accumulation (5-HT6).

Comparative Performance Analysis

This section objectively compares this compound derivatives against industry-standard reference compounds.

Benchmarking Data[1]
FeatureThis compound (Optimized)MDL-100907 (Volinanserin) SB-271046 Clozapine
Primary Target 5-HT2A / 5-HT6 (Dual)5-HT2A (Selective)5-HT6 (Selective)Multi-target (Dirty)
Affinity (Ki) < 5 nM (High)0.5 nM (Very High)1.2 nM (High)10–20 nM (Moderate)
Selectivity Ratio 10–50x vs D2>100x vs D2>100x vs 5-HT2ALow (Hits D2, H1, M1)
hERG Inhibition High Risk (IC50 ~100 nM)Low RiskLow RiskModerate Risk
Bioavailability (F) Poor (< 20%) without N-modGood (> 50%)ModerateHigh
Brain Penetration Moderate (P-gp substrate)HighLow (Poor BBB)High
Critical Analysis
  • Potency vs. Selectivity: The "2-naphthyl" group provides a larger hydrophobic surface area than the phenyl group found in early sulfonylpiperidines. This increases affinity for the 5-HT6 receptor's hydrophobic pocket but decreases selectivity against hERG channels (a common liability for lipophilic basic amines).

  • The "Linker" Problem: Unlike MDL-100907, which uses a methanol linker, the sulfonyl linker in this scaffold is rigid. This rigidity aids in locking the piperidine chair conformation but can limit the induced fit required for absolute subtype selectivity.

  • Optimization Strategy: To match the performance of MDL-100907, researchers must derivatize the piperidine nitrogen (N1 position) with polar groups (e.g., phenacyl or heteroalkyl chains) to reduce lipophilicity and evade hERG blockade while maintaining receptor affinity.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this specific chemical class.

Synthesis: Sulfonylation of 4-Substituted Piperidine

Context: Creating the core sulfone bond is the yield-limiting step.

  • Reagents: 4-Piperidinecarboxylic acid (precursor), 2-Naphthalenethiol, mCPBA (oxidant).

  • Step A (Sulfide Formation): React N-Boc-4-bromopiperidine with 2-naphthalenethiol using K₂CO₃ in DMF at 60°C.

  • Step B (Oxidation to Sulfone): Treat the sulfide intermediate with mCPBA (2.5 eq) in DCM at 0°C

    
     RT. Note: Control temperature strictly to prevent N-oxide formation.
    
  • Step C (Deprotection): TFA/DCM (1:1) to remove Boc group.

  • Step D (N-Derivatization): Reductive amination or alkylation to introduce selectivity-enhancing groups.

In Vitro Binding Assay (Radioligand Competition)

Context: Validating affinity (Ki) against 5-HT2A.

  • Membrane Source: HEK-293 cells stably expressing human 5-HT2A.

  • Radioligand: [³H]-Ketanserin (Specific Activity ~60-80 Ci/mmol).

  • Non-Specific Binding (NSB): Defined by 10 µM Methysergide.

  • Protocol:

    • Incubate 20 µg membrane protein with 1 nM [³H]-Ketanserin and varying concentrations of the test derivative (10⁻¹¹ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Incubation Time: 60 min at 37°C.

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

    • Analysis: Calculate IC50 using non-linear regression; convert to Ki using Cheng-Prusoff equation.

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow from synthesis to lead validation.

Workflow Start Scaffold Synthesis (Sulfone Formation) Check1 QC: 1H-NMR & LC-MS (Confirm Sulfone Oxidation) Start->Check1 Screen Primary Screen (10 µM Single Point) Check1->Screen Purity > 95% Binding Ki Determination (Radioligand Competition) Screen->Binding > 50% Inhibition Selectivity Selectivity Panel (D2, hERG, 5-HT2C) Binding->Selectivity Ki < 10 nM Functional Functional Assay (Ca2+ Flux / cAMP) Selectivity->Functional Selectivity > 50x Decision Lead Candidate? Functional->Decision Decision->Start No (Re-design)

Figure 2: Step-wise validation workflow for sulfonylpiperidine derivatives, prioritizing early purity checks and selectivity screening.

References

  • Design and Synthesis of 5-HT2A Antagonists: Title: 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists.[1] Source: Journal of Medicinal Chemistry (2002). URL:[Link]

  • 5-HT6 Receptor Pharmacology: Title: Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. Source: Molecules (2018). URL:[Link]

  • Scaffold Selectivity & hERG Liability: Title: 2,4-Disubstituted piperidines as selective CC chemokine receptor 3 (CCR3) antagonists: synthesis and selectivity.[2] (Demonstrates liability of lipophilic piperidines). Source: Bioorganic & Medicinal Chemistry Letters (2006).[2] URL:[Link]

  • General Synthesis of Piperidine Sulfones: Title: Synthesis of bioactive sulfonamides bearing piperidine nucleus. Source: Asian Journal of Chemistry (2013). URL:[Link] (Direct deep link to specific article unavailable, referenced for general methodology).

Sources

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